L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine
Description
L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine is a peptide compound composed of six amino acids: lysine, valine, leucine, cysteine, serine, and glycine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Properties
CAS No. |
870190-42-4 |
|---|---|
Molecular Formula |
C25H47N7O8S |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H47N7O8S/c1-13(2)9-16(29-25(40)20(14(3)4)32-21(36)15(27)7-5-6-8-26)23(38)31-18(12-41)24(39)30-17(11-33)22(37)28-10-19(34)35/h13-18,20,33,41H,5-12,26-27H2,1-4H3,(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,32,36)(H,34,35)/t15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
XCWRAKJCGNWYCC-VKESLTNKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired peptide quality.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural or functional properties, such as disulfide-bonded peptides or peptides with additional functional groups.
Scientific Research Applications
L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide can participate in signaling pathways by interacting with cellular receptors, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: Similar in structure but with alanine instead of cysteine.
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: Another similar compound with alanine replacing cysteine.
Uniqueness
L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine is unique due to the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and functionality, distinguishing it from similar peptides without cysteine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
